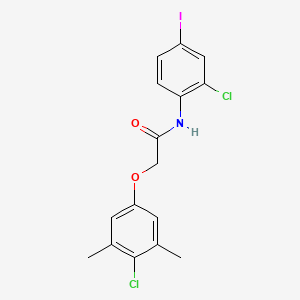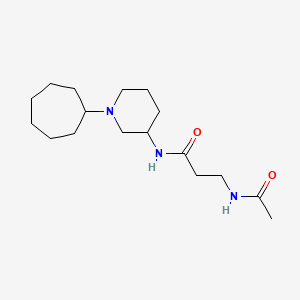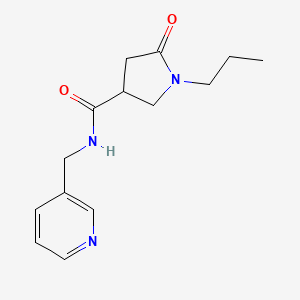
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide, also known as CDPI3, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a potent inhibitor of the protein kinase CK2, which plays a critical role in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.
Wirkmechanismus
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide works by inhibiting the activity of CK2, which is a protein kinase that plays a critical role in a variety of cellular processes. CK2 is overexpressed in many cancer cells, and its inhibition by 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide leads to a decrease in cell proliferation and an increase in apoptosis. Additionally, CK2 has been shown to play a role in the regulation of inflammatory cytokines, and its inhibition by 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide leads to a decrease in inflammation.
Biochemical and Physiological Effects:
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide inhibits the activity of CK2 and decreases cell proliferation in cancer cells. In vivo studies have shown that 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide inhibits tumor growth and increases apoptosis in cancer cells. Additionally, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide has been shown to have anti-inflammatory properties, leading to a decrease in inflammation in animal models of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide has several advantages for lab experiments. It is a highly potent and selective inhibitor of CK2, making it a useful tool for studying the role of CK2 in cellular processes. Additionally, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases. However, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide has some limitations for lab experiments. It is a relatively new compound, and its long-term effects on cells and tissues are not well understood. Additionally, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide. One area of research is the development of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide analogs with improved potency and selectivity for CK2. Additionally, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide could be tested in combination with other cancer therapies to determine its efficacy as a combination treatment. Finally, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide could be tested in clinical trials to determine its safety and efficacy in humans.
Synthesemethoden
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide is a multistep process that involves the reaction of several chemical compounds. The first step involves the synthesis of 2,4-dichloro-5-methylphenol, which is then reacted with 2-chloro-4-iodophenylacetic acid to form 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide. The final product is purified using column chromatography to obtain a highly pure compound.
Wissenschaftliche Forschungsanwendungen
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide has been extensively studied for its potential applications in scientific research. One of the major areas of research is cancer treatment, as CK2 has been shown to be overexpressed in many cancer cells. 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-chloro-4-iodophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2INO2/c1-9-5-12(6-10(2)16(9)18)22-8-15(21)20-14-4-3-11(19)7-13(14)17/h3-7H,8H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBMPDABUSNWLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=C(C=C(C=C2)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-ethyl-4-({methyl[6-(1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}methyl)-2-pyrrolidinone](/img/structure/B6127533.png)

![2-{[(4-ethylphenyl)amino]methylene}-5-(2-furyl)-1,3-cyclohexanedione](/img/structure/B6127549.png)
![1-[3-(4-methoxyphenoxy)propyl]piperazine oxalate](/img/structure/B6127550.png)
![3-(4-methoxyphenyl)-3-phenyl-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)propanamide](/img/structure/B6127556.png)
![N-[2,2-dimethyl-3-(4-morpholinyl)propyl]-N-methyl-1-(2-phenylethyl)-3-piperidinamine](/img/structure/B6127562.png)
![ethyl (4-{[5-methyl-2-(5-methyl-2-furyl)-1,3-oxazol-4-yl]methyl}-3-morpholinyl)acetate](/img/structure/B6127571.png)

![5-[(3-acetylphenoxy)methyl]-N-[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-ylmethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6127592.png)
![4-hydroxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B6127608.png)
![4-{1-[(2-chloro-6-fluorophenyl)acetyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole](/img/structure/B6127611.png)
![3-methoxy-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B6127617.png)
![ethyl 2-[(4-ethoxyphenyl)amino]-5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6127619.png)
![N-(4-methoxybenzyl)-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6127628.png)